molecular formula C6H10Cl3OP B14507215 Phosphonic dichloride, (2-chlorohex-1-enyl)- CAS No. 63869-30-7

Phosphonic dichloride, (2-chlorohex-1-enyl)-

Katalognummer: B14507215
CAS-Nummer: 63869-30-7
Molekulargewicht: 235.5 g/mol
InChI-Schlüssel: LMKFDUVACNJAEN-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic dichloride, (2-chlorohex-1-enyl)-, is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 2-chlorohex-1-enyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphonic dichloride, (2-chlorohex-1-enyl)-, can be synthesized through the reaction of 2-chlorohex-1-ene with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions often involve elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of phosphonic dichloride, (2-chlorohex-1-enyl)-, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Wirkmechanismus

The mechanism of action of phosphonic dichloride, (2-chlorohex-1-enyl)-, involves its reactivity with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphonic dichloride, (2-chlorohex-1-enyl)-, is unique due to the presence of the 2-chlorohex-1-enyl group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Eigenschaften

CAS-Nummer

63869-30-7

Molekularformel

C6H10Cl3OP

Molekulargewicht

235.5 g/mol

IUPAC-Name

(Z)-2-chloro-1-dichlorophosphorylhex-1-ene

InChI

InChI=1S/C6H10Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h5H,2-4H2,1H3/b6-5-

InChI-Schlüssel

LMKFDUVACNJAEN-WAYWQWQTSA-N

Isomerische SMILES

CCCC/C(=C/P(=O)(Cl)Cl)/Cl

Kanonische SMILES

CCCCC(=CP(=O)(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.